
(R)-1-Boc-3-(Cbz-amino-methyl)-piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-Boc-3-(Cbz-amino-methyl)-piperidine is a compound of interest in organic chemistry and medicinal chemistry. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound features a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a carbobenzyloxy (Cbz) protecting group on the amino group. These protecting groups are commonly used in organic synthesis to prevent unwanted reactions at specific sites of the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Boc-3-(Cbz-amino-methyl)-piperidine typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions.
Introduction of the Boc Protecting Group: The nitrogen atom in the piperidine ring is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Introduction of the Cbz Protecting Group: The amino group is protected using benzyl chloroformate (Cbz-Cl) in the presence of a base.
Industrial Production Methods
Industrial production of ®-1-Boc-3-(Cbz-amino-methyl)-piperidine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of efficient purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-Boc-3-(Cbz-amino-methyl)-piperidine undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Boc and Cbz protecting groups under acidic or hydrogenation conditions.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions at the amino group.
Oxidation and Reduction Reactions: The piperidine ring can undergo oxidation to form piperidones or reduction to form piperidines.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) for Boc removal; hydrogenation with palladium on carbon (Pd/C) for Cbz removal.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
Deprotected Amines: Removal of protecting groups yields the free amine.
Substituted Derivatives: Substitution reactions yield various alkylated or acylated derivatives.
Oxidized and Reduced Products: Oxidation yields piperidones, while reduction yields piperidines.
Applications De Recherche Scientifique
®-1-Boc-3-(Cbz-amino-methyl)-piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of various compounds.
Mécanisme D'action
The mechanism of action of ®-1-Boc-3-(Cbz-amino-methyl)-piperidine depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the protecting groups are removed in vivo to release the active compound. The molecular targets and pathways involved would depend on the specific drug or biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-(Cbz-amino-methyl)-pyrrolidine: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
(S)-2-(Cbz-amino-methyl)-pyrrolidine: Enantiomer of the above compound.
®-3-(Cbz-amino-methyl)-pyrrolidine: Similar structure with a different substitution pattern.
Uniqueness
®-1-Boc-3-(Cbz-amino-methyl)-piperidine is unique due to its specific combination of protecting groups and the piperidine ring structure. This combination allows for selective reactions and modifications, making it a valuable intermediate in organic synthesis and drug development.
Propriétés
Numéro CAS |
879275-35-1 |
|---|---|
Formule moléculaire |
C19H28N2O4 |
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
tert-butyl (3R)-3-(phenylmethoxycarbonylaminomethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C19H28N2O4/c1-19(2,3)25-18(23)21-11-7-10-16(13-21)12-20-17(22)24-14-15-8-5-4-6-9-15/h4-6,8-9,16H,7,10-14H2,1-3H3,(H,20,22)/t16-/m1/s1 |
Clé InChI |
IKKHJUNAQMPJBI-MRXNPFEDSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)CNC(=O)OCC2=CC=CC=C2 |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCC(C1)CNC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


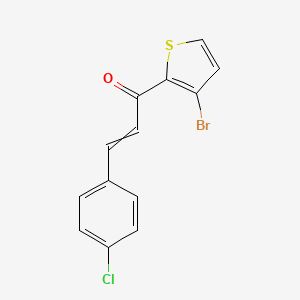

![4-Methyl-2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine](/img/structure/B12609812.png)
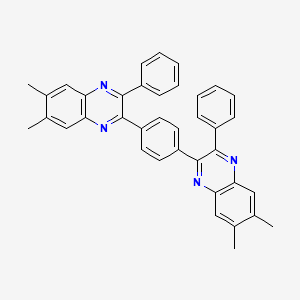
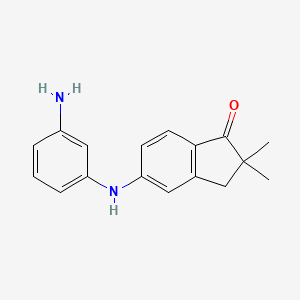


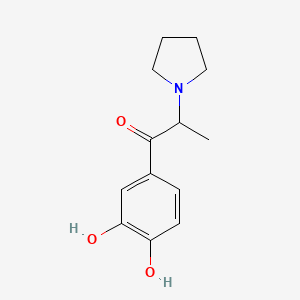
propanedinitrile](/img/structure/B12609867.png)
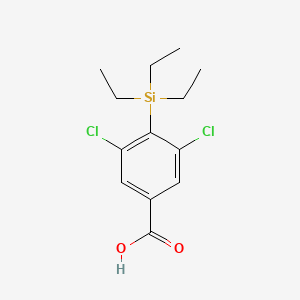


![1,4-Dibromo-2-methoxy-5-{[8-(4-methoxyphenoxy)octyl]oxy}benzene](/img/structure/B12609894.png)
![Urea, N-(7-hydroxy-1-naphthalenyl)-N'-[[5-(2-pyridinyl)-2-thienyl]methyl]-](/img/structure/B12609900.png)
